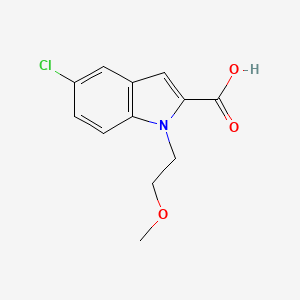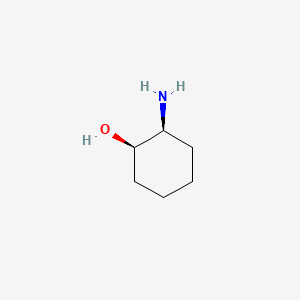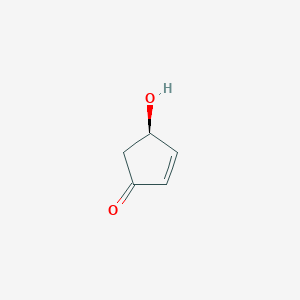![molecular formula C16H15NO2S B1310390 Ethyl [2-(2-thienyl)-1H-indol-1-yl]acetate CAS No. 913527-26-1](/img/structure/B1310390.png)
Ethyl [2-(2-thienyl)-1H-indol-1-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl [2-(2-thienyl)-1H-indol-1-yl]acetate is a complex organic compound that features both indole and thiophene moieties. The indole ring is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The thiophene ring is a five-membered ring containing one sulfur atom. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Mechanism of Action
Target of Action
Ethyl [2-(2-thienyl)-1H-indol-1-yl]acetate is a complex compound that likely interacts with multiple targetsCompounds with similar structures, such as thiazole and indole derivatives, have been found to interact with a variety of biological targets . These targets include various enzymes, receptors, and proteins involved in cellular processes such as inflammation, pain perception, microbial defense, and cancer progression .
Mode of Action
Based on the known actions of similar compounds, it can be inferred that it likely interacts with its targets to modulate their activity . This modulation can result in changes to cellular processes, leading to the observed biological effects.
Biochemical Pathways
For example, thiazole derivatives have been found to have antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects suggest that the compound may interact with a variety of biochemical pathways.
Pharmacokinetics
Its predicted boiling point is 4524±300 °C and its predicted density is 122±01 g/cm3 . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
Based on the known effects of similar compounds, it can be inferred that it may have a variety of biological effects, potentially including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [2-(2-thienyl)-1H-indol-1-yl]acetate typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods like the Gewald reaction, which involves the condensation of α-methylene carbonyl compounds with sulfur and α-cyanoesters.
Coupling of Indole and Thiophene Rings: The final step involves coupling the indole and thiophene rings through a suitable linker, such as an acetate group. This can be achieved using esterification reactions where the carboxylic acid derivative of the indole is reacted with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl [2-(2-thienyl)-1H-indol-1-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the indole or thiophene rings are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or additional hydrogen atoms.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
Ethyl [2-(2-thienyl)-1H-indol-1-yl]acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Comparison with Similar Compounds
Ethyl [2-(2-thienyl)-1H-indol-1-yl]acetate can be compared with other similar compounds, such as:
Ethyl [2-(2-furyl)-1H-indol-1-yl]acetate: Similar structure but with a furan ring instead of a thiophene ring.
Ethyl [2-(2-pyridyl)-1H-indol-1-yl]acetate: Similar structure but with a pyridine ring instead of a thiophene ring.
Ethyl [2-(2-benzothienyl)-1H-indol-1-yl]acetate: Similar structure but with a benzothiophene ring instead of a thiophene ring.
Uniqueness
The uniqueness of this compound lies in its combination of indole and thiophene moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
ethyl 2-(2-thiophen-2-ylindol-1-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2S/c1-2-19-16(18)11-17-13-7-4-3-6-12(13)10-14(17)15-8-5-9-20-15/h3-10H,2,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFNRGIMUAAQWDS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=CC=CC=C2C=C1C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
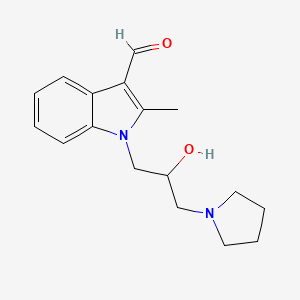


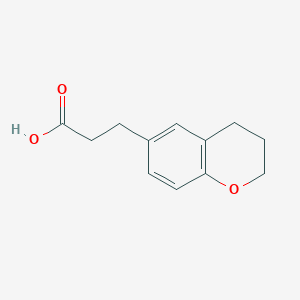
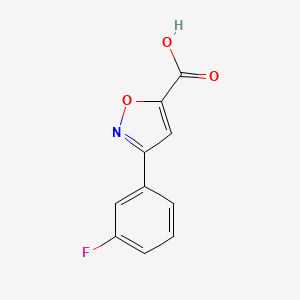
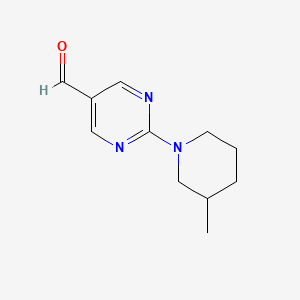
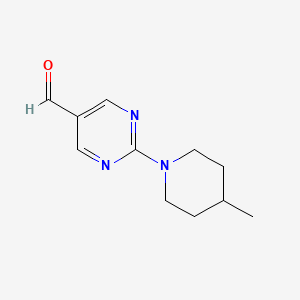
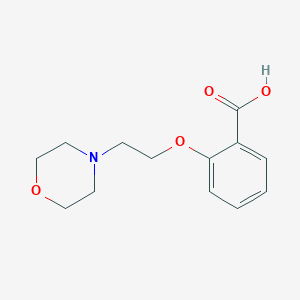
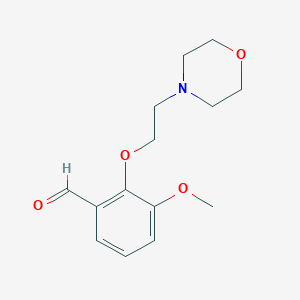
![2-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzaldehyde](/img/structure/B1310327.png)
![3-Methoxy-4-[2-(4-methyl-piperidin-1-yl)-ethoxy]-benzaldehyde](/img/structure/B1310328.png)
